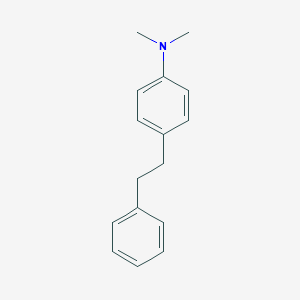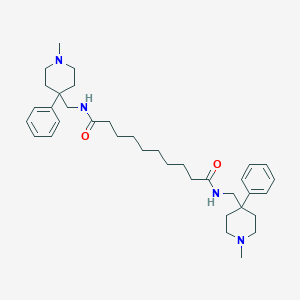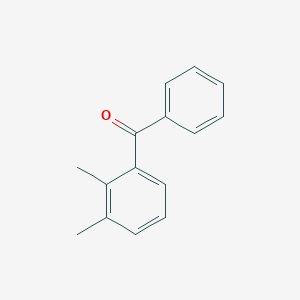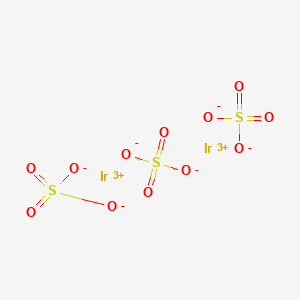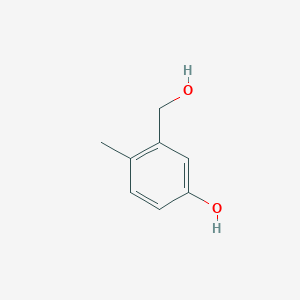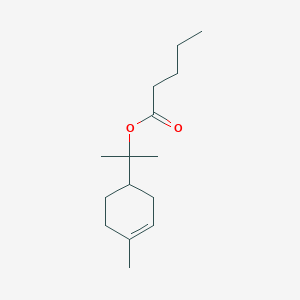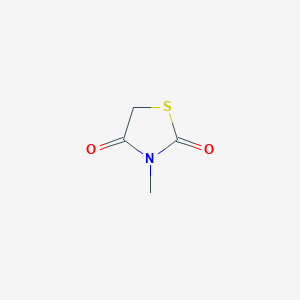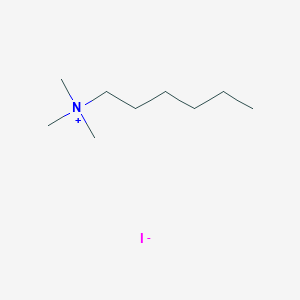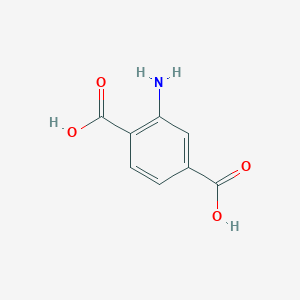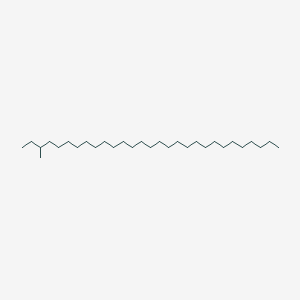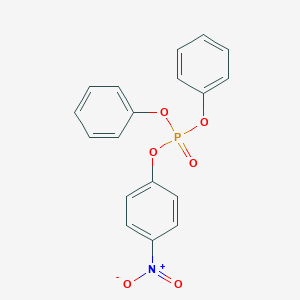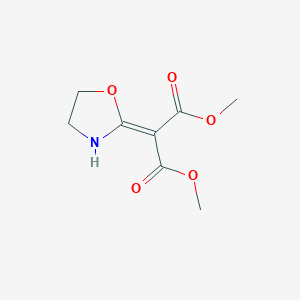
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate is a chemical compound that has been used extensively in scientific research due to its unique properties and potential applications in various fields. The compound is a type of N-heterocyclic carbene (NHC) that has been synthesized through various methods and has been found to exhibit interesting biological and chemical properties. In
Wirkmechanismus
The mechanism of action of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate is not fully understood, but it is believed to act as a strong nucleophile due to the presence of the carbene center. The compound has been found to be highly reactive and can form stable complexes with various metals, which can be used in various chemical reactions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate are not fully understood, but it has been found to exhibit interesting properties that could potentially be used in various applications. The compound has been found to be highly reactive and can form stable complexes with various metals, which could be used in various chemical reactions. It has also been found to have potential applications in drug delivery systems due to its ability to form stable complexes with various drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using dimethyl (1,3-oxazolidin-2-ylidene)propanedioate in lab experiments include its ability to act as a strong nucleophile and form stable complexes with various metals, which can be used in various chemical reactions. However, the compound is highly reactive and can be difficult to work with, which could limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for the use of dimethyl (1,3-oxazolidin-2-ylidene)propanedioate in various applications. Some potential areas of research include the development of new catalysts for various chemical reactions, the use of the compound as a drug delivery system, and the investigation of its potential use in various biological applications. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.
Synthesemethoden
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate can be synthesized through various methods, including the reaction of dimethyl malonate with imidazole or by the reaction of dimethyl malonate with 1,3-dibromo-2-propanol in the presence of potassium carbonate. The reaction typically involves the formation of an N-heterocyclic carbene intermediate, which can then be converted into the final product through various methods, including acid-catalyzed hydrolysis.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate has been used in various scientific research applications due to its unique properties and potential applications in various fields. The compound has been found to exhibit interesting biological and chemical properties, including its ability to act as a catalyst in various reactions, its ability to form stable complexes with various metals, and its potential use as a drug delivery system.
Eigenschaften
CAS-Nummer |
919290-12-3 |
|---|---|
Produktname |
Dimethyl (1,3-oxazolidin-2-ylidene)propanedioate |
Molekularformel |
C8H11NO5 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
dimethyl 2-(1,3-oxazolidin-2-ylidene)propanedioate |
InChI |
InChI=1S/C8H11NO5/c1-12-7(10)5(8(11)13-2)6-9-3-4-14-6/h9H,3-4H2,1-2H3 |
InChI-Schlüssel |
NQAUUWBDALDZKN-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1NCCO1)C(=O)OC |
Kanonische SMILES |
COC(=O)C(=C1NCCO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





